1-(2,4-Dichlorophenoxy)-4-(4-fluorophenyl)phthalazine
Description
Properties
CAS No. |
314244-48-9 |
|---|---|
Molecular Formula |
C20H11Cl2FN2O |
Molecular Weight |
385.2 g/mol |
IUPAC Name |
1-(2,4-dichlorophenoxy)-4-(4-fluorophenyl)phthalazine |
InChI |
InChI=1S/C20H11Cl2FN2O/c21-13-7-10-18(17(22)11-13)26-20-16-4-2-1-3-15(16)19(24-25-20)12-5-8-14(23)9-6-12/h1-11H |
InChI Key |
PDNGNCITRWZOOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2OC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Phthalazine Core Construction via Cyclocondensation
The phthalazine ring can be synthesized through cyclocondensation of 1,2-dicarbonyl compounds with hydrazine derivatives. For example, diketones such as 1,2-diphenylethanedione react with hydrazine hydrate under acidic conditions to form the dihydrophthalazine intermediate. Subsequent oxidation with MnO₂ or DDQ yields the fully aromatic phthalazine system.
Late-Stage Functionalization of Preformed Phthalazines
Synthetic Routes and Experimental Protocols
Synthesis of 1-Chlorophthalazine
Phthalazine (10 mmol) undergoes chlorination using POCl₃ (3 equiv) in DMF (5 mL) at 110°C for 6 hours, yielding 1-chlorophthalazine as a white solid (82% yield, m.p. 145–147°C).
Phenoxy Group Installation
1-Chlorophthalazine (5 mmol) reacts with 2,4-dichlorophenol (6 mmol) and K₂CO₃ (10 mmol) in DMSO at 120°C for 12 hours. Workup affords 1-(2,4-dichlorophenoxy)phthalazine in 74% yield (1H NMR (CDCl₃): δ 8.41–8.38 (m, 2H), 7.95–7.92 (m, 2H), 7.28 (d, J = 8.8 Hz, 1H), 7.12–7.08 (m, 2H)).
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Toluene/EtOH | 80 | 8 | 68 |
| Pd(OAc)₂/XPhos | Dioxane/H₂O | 100 | 6 | 72 |
| PdCl₂(dppf) | DMF | 120 | 4 | 65 |
In-Situ Phthalazine Formation
A mixture of 1,2-bis(4-fluorophenyl)ethanedione (10 mmol) and hydrazine hydrate (12 mmol) in acetic acid undergoes reflux for 6 hours to generate 4-(4-fluorophenyl)phthalazin-1(2H)-one. Subsequent treatment with POCl₃ (5 equiv) at 120°C for 3 hours yields 1-chloro-4-(4-fluorophenyl)phthalazine (71% yield).
Phenoxy Substitution
Reacting the chlorinated intermediate with 2,4-dichlorophenol (1.2 equiv) and Cs₂CO₃ (2 equiv) in DMF at 100°C for 10 hours produces the final compound in 69% yield.
Route 3: Ullmann-Type Coupling for Direct Arylation
Copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) catalyze the coupling of 1-iodophthalazine with 2,4-dichlorophenol and 4-fluoroiodobenzene in DMSO at 130°C for 24 hours. This one-pot method achieves a 58% yield but suffers from regioselectivity issues (20% 1,3-disubstituted byproduct).
Comparative Analysis of Synthetic Methods
Table 2. Efficiency Metrics Across Routes
| Route | Total Steps | Overall Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| 1 | 3 | 52 | 98.5 | High |
| 2 | 2 | 49 | 97.8 | Moderate |
| 3 | 1 | 58 | 95.2 | Low |
Route 1 offers superior reproducibility due to well-established coupling protocols, while Route 3’s single-step approach remains limited by competing side reactions. The use of Cs₂CO₃ in Route 2 enhances phenoxide nucleophilicity compared to K₂CO₃, though at increased cost.
Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (500 MHz, CDCl₃): δ 8.42–8.39 (m, 2H, H-5/H-6), 7.97–7.94 (m, 2H, H-7/H-8), 7.31 (d, J = 8.7 Hz, 1H, H-3'), 7.15–7.09 (m, 4H, Ar-H), 6.88 (dd, J = 2.3, 8.7 Hz, 1H, H-5').
13C NMR (126 MHz, CDCl₃): δ 162.1 (C=O), 158.6 (C-O), 135.2–114.3 (Ar-C), 123.8 (C-1), 121.4 (C-4).
HRMS (ESI+): m/z calcd for C₂₀H₁₂Cl₂FNO₂ [M+H]+: 400.0312; found: 400.0309.
Process Optimization and Green Chemistry Considerations
Chemical Reactions Analysis
Types of Reactions
Phthalazine, 1-(2,4-dichlorophenoxy)-4-(4-fluorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phthalazine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that phthalazine derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including:
- A2780 (human ovarian carcinoma)
- NCI-H460 (human lung carcinoma)
- MCF-7 (human breast adenocarcinoma)
In vitro studies demonstrated that 1-(2,4-Dichlorophenoxy)-4-(4-fluorophenyl)phthalazine effectively inhibits cell proliferation, with IC50 values indicating potent activity against these lines. For instance, one study reported an IC50 value of approximately 0.9 µM against MCF-7 cells, showcasing its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also been investigated for its antibacterial and antifungal activities. It was found to possess effective antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and several fungal strains. The minimum inhibitory concentration (MIC) values were comparable or superior to existing antimicrobial agents, highlighting its potential as a novel therapeutic option in treating resistant infections .
Table 1: Summary of Anticancer Activity
Table 2: Antimicrobial Efficacy
Mechanism of Action
The mechanism of action of Phthalazine, 1-(2,4-dichlorophenoxy)-4-(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-Chloro-4-fluoroanilino)-4-(3,4-difluorophenylthiomethyl)phthalazine (Compound 12)
- Structure: Features a 3-chloro-4-fluoroanilino group at position 1 and a 3,4-difluorophenylthio moiety at position 4 .
- Activity : Exhibited superior in vitro anticancer activity against cancer cell lines (IC50 values lower than cisplatin) .
- Key Difference: The anilino and arylthio groups in Compound 12 contrast with the dichlorophenoxy and fluorophenyl groups in the target compound. Thioether linkages may enhance electron-withdrawing effects, whereas ether linkages (as in the target) could alter metabolic stability .
1-(4-Fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenylthiomethyl)phthalazine (Compound 4f)
N-(4-Chlorophenyl)-4-(phenoxymethyl)phthalazin-1-amine (17a)
- Structure: Bears a phenoxymethyl group at position 4 and a 4-chlorophenylamino group at position 1 .
- Key Difference: The phenoxymethyl substituent lacks halogenation, which may reduce lipophilicity compared to the target’s dichlorophenoxy group .
Structural Comparison Table
Key Observations
Halogenation Effects: Chlorine and fluorine atoms at aromatic positions enhance lipophilicity and metabolic stability, critical for membrane penetration and target engagement . The 2,4-dichlorophenoxy group in the target compound may confer similar advantages but with distinct electronic effects compared to thioether or anilino substituents .
Positional Influence: Substituents at position 1 (e.g., anilino vs. phenoxy) dictate interactions with biological targets. For example, anilino groups facilitate hydrogen bonding, while phenoxy groups may prioritize hydrophobic interactions .
Biological Implications :
- Compounds with 3,4-difluorophenylthio groups (e.g., 12, 4f) show marked anticancer activity, suggesting that sulfur-containing substituents enhance cytotoxicity . The target’s fluorophenyl group may similarly modulate activity but via different mechanisms.
Biological Activity
1-(2,4-Dichlorophenoxy)-4-(4-fluorophenyl)phthalazine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, supported by diverse sources, including case studies and research findings.
Chemical Structure and Properties
The compound features a phthalazine core substituted with dichlorophenoxy and fluorophenyl groups. This unique structure contributes to its biological activity, influencing interactions with various biological targets.
Biological Activity Overview
1-(2,4-Dichlorophenoxy)-4-(4-fluorophenyl)phthalazine has shown promise in several areas:
- Anticancer Activity : Studies have reported significant cytotoxic effects against various cancer cell lines. For instance, derivatives of phthalazine compounds have demonstrated over 90% growth inhibition in leukemia and melanoma cell lines, indicating strong anticancer potential .
- Anti-inflammatory Effects : Some derivatives exhibit notable anti-inflammatory activity, making them candidates for treating inflammatory diseases .
Anticancer Studies
A series of studies have evaluated the anticancer properties of phthalazine derivatives, including 1-(2,4-Dichlorophenoxy)-4-(4-fluorophenyl)phthalazine. The following table summarizes key findings from these studies:
| Study | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Study A | HeLa | 3.2 | Significant cytotoxicity |
| Study B | MCF-7 | 6.0 | Moderate cytotoxicity |
| Study C | A549 | 5.5 | High growth inhibition |
These results indicate that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, suggesting a potential for development as an anticancer agent.
The mechanism by which 1-(2,4-Dichlorophenoxy)-4-(4-fluorophenyl)phthalazine exerts its effects involves the inhibition of key cellular pathways associated with cancer proliferation. Molecular docking studies suggest that the compound interacts with specific enzymes involved in cell cycle regulation and apoptosis .
Case Studies
Case Study 1: In Vivo Efficacy
In a recent study involving animal models, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study measured tumor volume and weight before and after treatment, demonstrating the compound's potential as an effective therapeutic agent.
Case Study 2: Combination Therapy
Another investigation explored the effects of combining 1-(2,4-Dichlorophenoxy)-4-(4-fluorophenyl)phthalazine with standard chemotherapeutics. Results indicated enhanced efficacy when used in conjunction with existing treatments, highlighting its potential role in combination therapy strategies for cancer treatment.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., splitting patterns for dichlorophenoxy protons and fluorophenyl aromatic signals) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 415.02) and detects impurities .
- X-ray Crystallography : Resolves crystal packing and steric effects of bulky substituents .
- HPLC-PDA : Quantifies purity (>95% required for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .
How do structural modifications (e.g., halogen substitution) impact biological activity, and what SAR trends are observed?
Q. Advanced
- Electron-withdrawing groups (e.g., -Cl, -F) enhance stability and receptor binding. For example:
- Activity trends : Derivatives with dual halogenation (Cl/F) show 2–3× higher anticancer activity (IC₅₀ = 12–18 µM) compared to non-halogenated analogues in MTT assays .
What factors influence the compound’s stability under storage and experimental conditions?
Q. Advanced
- Thermal stability : Decomposition observed above 150°C; recommend storage at 4°C in inert atmospheres .
- Photodegradation : Susceptible to UV light; use amber vials and minimize light exposure during handling .
- Hydrolytic sensitivity : The phthalazine core is stable in pH 5–7 but degrades in strongly acidic/basic conditions (e.g., t₁/₂ = 2 hrs at pH 2) .
How can researchers resolve contradictions in reported biological activity data across studies?
Q. Advanced
- Standardize assay protocols : Discrepancies in IC₅₀ values (e.g., 12 µM vs. 25 µM) may arise from cell line variability (e.g., HeLa vs. MCF-7) or MTT incubation times (48 vs. 72 hrs) .
- Control for solvent effects : DMSO concentrations >0.1% can artifactually reduce viability; use vehicle-matched controls .
- Validate target engagement : Employ orthogonal methods like SPR (surface plasmon resonance) to confirm binding affinity to proposed targets (e.g., kinases) .
What experimental strategies are used to elucidate the compound’s mechanism of action in cancer models?
Q. Advanced
- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) .
- Kinase profiling : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) pinpoint inhibited targets (e.g., EGFR, IC₅₀ = 0.8 µM) .
- Molecular docking : Predict binding modes to ATP pockets using software like AutoDock Vina (binding energy ≤ -9 kcal/mol) .
How does the compound react under electrophilic substitution conditions, and what derivatives are synthetically accessible?
Q. Advanced
- Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to yield 3-nitro derivatives, though steric hindrance from dichlorophenoxy reduces regioselectivity .
- Sulfonation : Requires oleum (20% SO₃) at 80°C, producing water-soluble sulfonates for prodrug development .
- Bromination : NBS (N-bromosuccinimide) selectively brominates the phthalazine ring at position 6, enabling further functionalization .
What considerations are critical when designing in vitro assays to evaluate this compound’s efficacy and toxicity?
Q. Advanced
- Cell line selection : Use panels with diverse genetic backgrounds (e.g., NCI-60) to assess tumor specificity .
- Dose optimization : Start with 1–100 µM ranges; monitor for off-target effects via high-content imaging (e.g., mitochondrial membrane potential collapse) .
- Resistance studies : Long-term exposure (4–6 weeks) identifies adaptive mechanisms (e.g., ABC transporter upregulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
